Acidity Modulation: pKa Shift of –0.26 vs. Parent 3-Phenylpropanoic Acid
The electron-withdrawing chlorosulfonyl group lowers the carboxylic acid pKa relative to the unsubstituted parent. The target compound exhibits a predicted pKa of 4.40 ± 0.10, compared with 4.66 for 3-phenylpropanoic acid, a difference of –0.26 log units [1]. This shift increases the fraction of ionized carboxylate at physiological pH, enhancing aqueous solubility but potentially reducing passive membrane permeability, an important consideration during lead optimization.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.40 ± 0.10 (Predicted) |
| Comparator Or Baseline | 3-Phenylpropanoic acid: pKa = 4.66 |
| Quantified Difference | ΔpKa = –0.26 |
| Conditions | Predicted values; aqueous-phase pKa at 25 °C |
Why This Matters
A 0.26-unit pKa decrease translates to approximately 1.8-fold higher ionization at pH 7.4, directly affecting solubility, formulation, and ADME predictions in drug discovery programs.
- [1] Wikipedia. 3-Phenylpropanoic acid, pKa = 4.66 (H₂O, 25 °C). https://en.wikipedia.org/wiki/Phenylpropanoic_acid (accessed 2026-04-24). View Source
